lithium;1,3-dichlorobenzene-6-ide
Description
Lithium;1,3-dichlorobenzene-6-ide is an organolithium compound characterized by a benzene ring substituted with two chlorine atoms at the 1- and 3-positions and a lithium ion at the 6-position.
Properties
IUPAC Name |
lithium;1,3-dichlorobenzene-6-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.Li/c7-5-2-1-3-6(8)4-5;/h1-2,4H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPSXFSTMGHFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC(=[C-]1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730834 | |
| Record name | Lithium 2,4-dichlorobenzen-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121412-28-0 | |
| Record name | Lithium 2,4-dichlorobenzen-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-dichlorobenzene-6-ide typically involves the reaction of 1,3-dichlorobenzene with a strong base such as n-butyllithium. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:
1,3-dichlorobenzene+n-butyllithium→this compound+butane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,3-dichlorobenzene-6-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The lithium atom can be replaced by other nucleophiles, leading to the formation of substituted benzene derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the benzene ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, alkoxides, and amines. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Lithium;1,3-dichlorobenzene-6-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Materials Science: The compound is explored for its potential in the development of new materials with unique electronic properties.
Biology and Medicine: Research is ongoing to investigate its potential as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of lithium;1,3-dichlorobenzene-6-ide involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing effect of the chlorine atoms, which stabilizes the negative charge on the benzene ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue in the evidence is the benzodithiazine derivative described in (C₁₆H₁₄ClN₃O₄S₂), which shares a substituted benzene backbone and chlorine substituents. Key differences include:
- Substituent diversity : The benzodithiazine compound features a sulfur-containing heterocycle and hydrazine groups, whereas lithium;1,3-dichlorobenzene-6-ide is a simpler lithium-arene complex.
- Synthetic pathways : The benzodithiazine derivative is synthesized via condensation of 2,4-dihydroxybenzaldehyde with a benzodithiazine precursor (yield: 98%) . By contrast, lithium-arene complexes are typically generated through direct lithiation of halogenated aromatics.
Physicochemical Properties
However, inferences can be drawn from related lithium salts and chlorinated aromatics:
- Thermal Stability : The benzodithiazine derivative decomposes near 318°C, suggesting that this compound may exhibit moderate thermal stability due to aromatic stabilization .
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